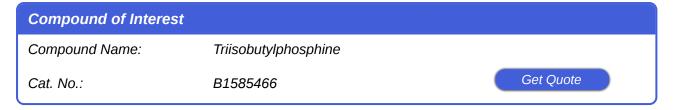


A Technical Guide to the ³¹P NMR Chemical Shift of Triisobutylphosphine in CDCl₃

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of **triisobutylphosphine** in deuterated chloroform (CDCl₃). This document details the expected chemical shift, experimental protocols for its determination, and comparative data for its corresponding oxide, serving as a vital resource for researchers in organophosphorus chemistry, catalysis, and drug development.

Data Presentation

The ³¹P NMR chemical shift is a critical parameter for the structural elucidation and purity assessment of organophosphorus compounds. The data presented below has been compiled from available spectroscopic information.

Compound	Solvent	³¹ P Chemical Shift (δ) in ppm
Triisobutylphosphine	CDCl ₃	~ -45.3
Triisobutylphosphine oxide	CDCl ₃	Not specified

Note: The chemical shift for **triisobutylphosphine** is based on a reported value where the solvent was not explicitly stated. However, the solvent effect of CDCl₃ on the ³¹P NMR chemical shifts of trialkylphosphines is generally minimal, with expected variations of less than 2 ppm.[1]



Data for **triisobutylphosphine** oxide in CDCl₃ is not readily available in the searched literature, but other trialkylphosphine oxides show signals in the range of +30 to +50 ppm in CDCl₃.[2][3]

Experimental Protocols

The determination of the ³¹P NMR chemical shift of **triisobutylphosphine** requires careful sample preparation and instrument calibration. The following is a generalized experimental protocol based on standard laboratory practices.

Sample Preparation

- Analyte: High-purity triisobutylphosphine.
- Solvent: Deuterated chloroform (CDCl₃), 99.8 atom % D or higher, is recommended.
- Procedure:
 - In a clean, dry NMR tube, dissolve approximately 10-20 mg of triisobutylphosphine in 0.5-0.7 mL of CDCl₃. The concentration can be adjusted as needed.
 - As trialkylphosphines can be sensitive to oxidation, it is advisable to prepare the sample under an inert atmosphere (e.g., nitrogen or argon) if the highest accuracy is required or if the sample is to be stored.
 - Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

- Spectrometer: A high-resolution NMR spectrometer equipped with a phosphorus probe.
- Reference: An external standard of 85% phosphoric acid (H₃PO₄) is typically used and is set to 0 ppm.
- Acquisition Parameters (Typical):
 - Nucleus: 31P



- Decoupling: Proton decoupling (¹H broadband decoupling) is generally employed to simplify the spectrum to a single peak.
- Pulse Program: A standard single-pulse experiment is usually sufficient.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate quantification.
- Number of Scans: 16 to 128 scans, depending on the sample concentration and desired signal-to-noise ratio.

Data Processing

- Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
- Phasing and Baseline Correction: Manually phase the spectrum to obtain a pure absorption signal and apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

Mandatory Visualization

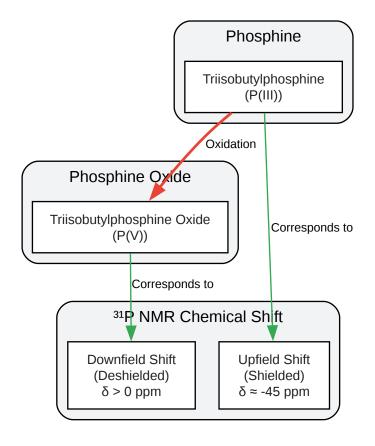
The following diagrams illustrate key workflows and relationships relevant to the ³¹P NMR analysis of **triisobutylphosphine**.



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Caption: Experimental workflow for determining the ³¹P NMR chemical shift.





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Caption: Relationship between oxidation state and ³¹P NMR chemical shift.

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